molecular formula C12H14FN B2555330 5-Fluoro-3-isobutyl-1H-indole CAS No. 1698727-54-6

5-Fluoro-3-isobutyl-1H-indole

Cat. No. B2555330
M. Wt: 191.249
InChI Key: GKISFOZHHMIAGR-UHFFFAOYSA-N
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Description

“5-Fluoro-3-isobutyl-1H-indole” is a chemical compound with the molecular formula C12H14FN . It is a derivative of indole, which is a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives can be synthesized using a variety of methods. One such method is the Fischer indolisation–indole N-alkylation sequence, which is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-3-isobutyl-1H-indole” includes a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making it aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been found to react in a variety of ways. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Scientific Research Applications

Synthetic Cannabinoids Detection and Analysis

Research has focused on the detection of synthetic cannabinoids, such as 5F-MDMB-PICA, which shares structural similarities with the indole class of compounds. Mogler et al. (2018) highlighted the abuse of these substances and their detection in 'legal high' products and human urine samples. This work underscores the importance of analytical methods in identifying the presence of synthetic cannabinoids in biological and product samples Mogler et al., 2018.

Pharmaceutical Development

Indole derivatives have been investigated for their pharmaceutical properties, such as in the development of HIV-1 attachment inhibitors. Wang et al. (2003) described the enhanced potency of a 4-fluoro derivative indole compound, showcasing the potential for developing new treatments for HIV Wang et al., 2003.

Metabolism Studies

The metabolism of novel synthetic cannabinoids has been studied to understand their biotransformation in the human body. Sobolevsky et al. (2015) examined the in vitro metabolism of cannabinoids APICA and its fluorinated analogue, providing insights into the metabolic pathways of these compounds Sobolevsky et al., 2015.

Anticancer Research

The synthesis of indole derivatives for potential anticancer applications is another area of interest. Novel compounds featuring isoquinoline and indole moieties were developed, showing significant antitumor activity in vitro, which could lead to new cancer treatments Zhao et al., 2018.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities . Therefore, the future directions in the study of “5-Fluoro-3-isobutyl-1H-indole” and other indole derivatives could involve further exploration of their biological activities and potential therapeutic applications.

properties

IUPAC Name

5-fluoro-3-(2-methylpropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKISFOZHHMIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-isobutyl-1H-indole

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